molecular formula C11H7F4N B13083776 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Cat. No.: B13083776
M. Wt: 229.17 g/mol
InChI Key: HXNMGSIOUAHYRU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H7F4N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzyl chloride with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific molecular pathway involved.

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may differ in the position or type of substituents on the phenyl ring.

    1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

    ML216: A 4-fluoro-phenyl analog used in cell proliferation assays and as a selective inhibitor of Bloom helicase.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-2-1-7(10(6-16)3-4-10)5-8(9)11(13,14)15/h1-2,5H,3-4H2

InChI Key

HXNMGSIOUAHYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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